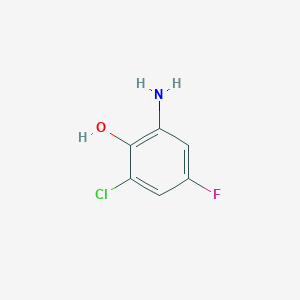

2-Amino-6-chloro-4-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

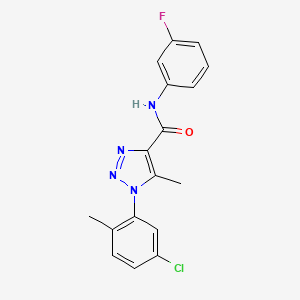

“2-Amino-6-chloro-4-fluorophenol” is a chemical compound with the molecular formula C6H5ClFNO . It is a derivative of phenol, which is an aromatic compound that contains a hydroxyl group directly bonded to a benzene ring . This compound is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of “2-Amino-6-chloro-4-fluorophenol” consists of a six-membered benzene ring with an amino group (NH2), a chlorine atom, and a fluorine atom attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers.Scientific Research Applications

Synthesis of Chemical Building Blocks

2-Amino-6-chloro-4-fluorophenol: is a versatile compound used in the synthesis of various chemical building blocks. Its reactive sites—the amino group and the hydroxyl group—allow for a wide range of chemical transformations, making it a valuable starting material for the construction of complex molecules used in pharmaceuticals, agrochemicals, and materials science .

Development of Fluorinated Pharmaceuticals

The fluorine atom present in 2-Amino-6-chloro-4-fluorophenol is of particular interest in medicinal chemistry. Fluorine’s unique properties can significantly alter the biological activity of pharmaceuticals, improving their metabolic stability, and membrane permeability. This compound can be used to introduce fluorine into drug molecules, potentially leading to the development of new therapeutic agents .

Cancer Research

Fluorinated phenols, such as 2-Amino-6-chloro-4-fluorophenol , are explored for their potential anti-cancer properties. They can serve as precursors for compounds that exhibit cytotoxicity towards cancer cells, providing a pathway for the development of novel anticancer drugs .

Agrochemical Synthesis

The chloro and amino groups of 2-Amino-6-chloro-4-fluorophenol make it a candidate for the synthesis of agrochemicals. These functional groups can interact with various biological targets, leading to the creation of new pesticides and herbicides that can help in increasing agricultural productivity .

Material Science Applications

In material science, 2-Amino-6-chloro-4-fluorophenol can be used to synthesize advanced materials with specific properties. For example, it can be a precursor for polymers and coatings that require the incorporation of fluorine for enhanced chemical resistance and stability .

Analytical Chemistry

This compound can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy as a reference compound, aiding in the identification and quantification of unknown substances .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-6-chloro-4-fluorophenol may also interact with various biological targets.

Mode of Action

The compound’s amine and hydroxy groups can potentially coordinate to a metal center to form 5-membered ring complexes . This suggests that 2-Amino-6-chloro-4-fluorophenol may interact with its targets through coordination chemistry, leading to changes in the targets’ function or activity.

Biochemical Pathways

Similar compounds have been shown to affect a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-6-chloro-4-fluorophenol may also influence multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that 2-amino-6-chloro-4-fluorophenol may also have diverse molecular and cellular effects .

properties

IUPAC Name |

2-amino-6-chloro-4-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFPHRGHKUGEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-methylsulfanylphenyl)methylidene]-3H-inden-1-one](/img/structure/B2361874.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)

![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)

![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)